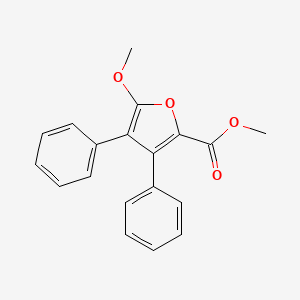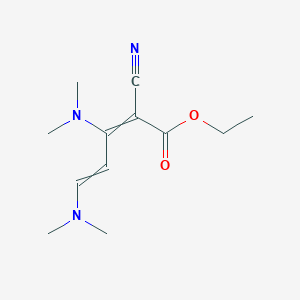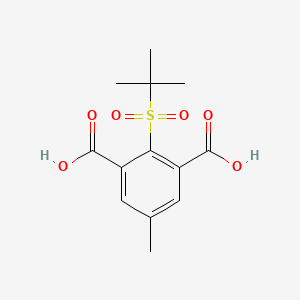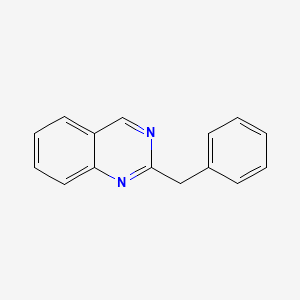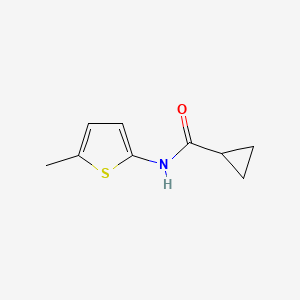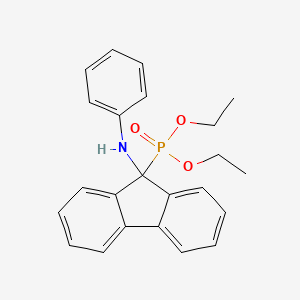![molecular formula C13H12BrN3 B14535741 Pyridinium, 4-amino-1-[(3-cyanophenyl)methyl]-, bromide CAS No. 62455-94-1](/img/structure/B14535741.png)
Pyridinium, 4-amino-1-[(3-cyanophenyl)methyl]-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 4-amino-1-[(3-cyanophenyl)methyl]-, bromide is a quaternary pyridinium salt. These compounds are known for their diverse applications, particularly in the fields of chemistry, biology, and industry. Pyridinium salts are cationic surfactants, which means they have a positive charge and can interact with negatively charged surfaces, making them useful in various applications .
Preparation Methods
The synthesis of pyridinium salts typically involves the reaction of pyridine with an alkylating agent. For Pyridinium, 4-amino-1-[(3-cyanophenyl)methyl]-, bromide, the synthetic route involves the reaction of 4-aminopyridine with 3-cyanobenzyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization .
Industrial production methods for pyridinium salts often involve large-scale reactions in batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Pyridinium, 4-amino-1-[(3-cyanophenyl)methyl]-, bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyridinium derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Scientific Research Applications
Pyridinium, 4-amino-1-[(3-cyanophenyl)methyl]-, bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and other reactive intermediates.
Medicine: Pyridinium salts are explored for their potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Mechanism of Action
The mechanism of action of Pyridinium, 4-amino-1-[(3-cyanophenyl)methyl]-, bromide involves its interaction with cellular membranes. The positively charged pyridinium ion interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This results in increased permeability and eventual cell lysis. The compound may also inhibit specific enzymes or proteins within the cell, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Pyridinium, 4-amino-1-[(3-cyanophenyl)methyl]-, bromide can be compared with other quaternary pyridinium salts such as:
4-amino-1-alkylpyridinium bromides: These compounds have similar antimicrobial properties but may differ in their alkyl chain length and specific activity against different microorganisms.
Pyridinium ylides: These are reactive intermediates used in organic synthesis, particularly in cycloaddition reactions.
Pyridinium ionic liquids: These are used in various applications, including as solvents and catalysts in chemical reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for a wide range of applications.
Properties
CAS No. |
62455-94-1 |
|---|---|
Molecular Formula |
C13H12BrN3 |
Molecular Weight |
290.16 g/mol |
IUPAC Name |
3-[(4-aminopyridin-1-ium-1-yl)methyl]benzonitrile;bromide |
InChI |
InChI=1S/C13H11N3.BrH/c14-9-11-2-1-3-12(8-11)10-16-6-4-13(15)5-7-16;/h1-8,15H,10H2;1H |
InChI Key |
SRZMHBJFURELAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C[N+]2=CC=C(C=C2)N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


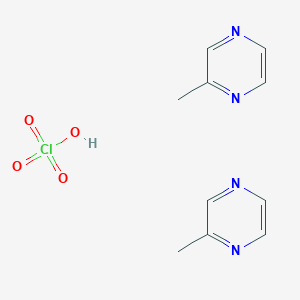
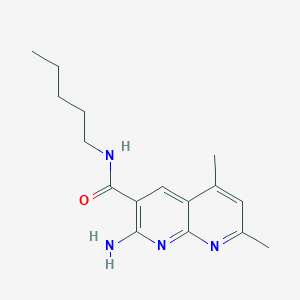
![1-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]-3-methylurea](/img/structure/B14535684.png)
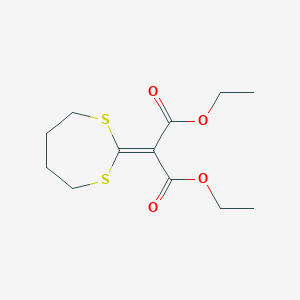
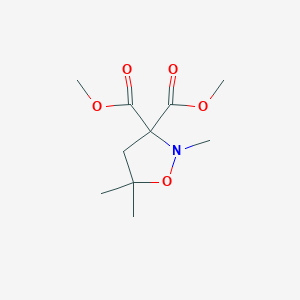
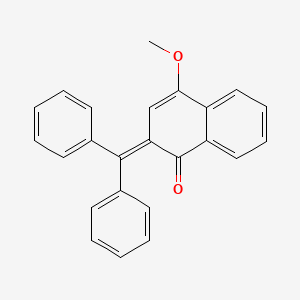
![4-Chloro-2-[1-(methylsulfanyl)ethyl]aniline](/img/structure/B14535711.png)
![1-Phenyl-3-[(prop-2-en-1-yl)oxy]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14535712.png)
